molecular formula C22H22ClN3O3 B2581781 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251612-66-4

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2581781
CAS No.: 1251612-66-4
M. Wt: 411.89
InChI Key: JSIQXUYHJQZEFO-UHFFFAOYSA-N
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Description

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide is an intricate organic compound that falls under the category of naphthyridines. With a chemical structure featuring a chloro and methoxy functional group, this compound exhibits potential for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide typically begins with the preparation of the key intermediate, 7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridine. The synthesis is achieved through multi-step reactions involving chlorination, oxidation, and amide formation. Key reagents include 4-methoxyaniline and acetyl chloride under controlled conditions to ensure high yields and purity.

Industrial Production Methods

For industrial scale, the production may involve more streamlined processes such as continuous flow synthesis which allows for better control over reaction parameters and improved scalability. Catalysts and optimized temperature and pressure conditions are employed to maximize efficiency and output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound undergoes oxidation reactions primarily at the chloro and methyl groups.

  • Reduction: The carbonyl group in the naphthyridine ring can be reduced to produce alcohol derivatives.

  • Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)

  • Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

  • Nucleophiles for substitution: Methoxy anion, Amines

Major Products

  • Oxidation: Formation of carboxylic acids and aldehydes.

  • Reduction: Production of alcohol derivatives.

  • Substitution: Formation of methoxy or amino-substituted derivatives.

Scientific Research Applications

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide serves as a vital molecule in several research domains:

  • Chemistry: Used as a building block for more complex chemical synthesis.

  • Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Investigated for its therapeutic potential in treating conditions related to its functional groups.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound often involves interaction with specific molecular targets such as enzymes or receptors. The naphthyridine core enables strong binding interactions, while the chloro and methoxy groups enhance its reactivity and binding specificity. This results in modulation of biological pathways, inhibition of enzymes, or interaction with nucleic acids.

Comparison with Similar Compounds

  • 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-acetamide

  • 2-(7-chloro-6-methyl-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H)-yl)-N-(4-methoxyphenyl)acetamide

Uniqueness:

This compound stands out due to the presence of both the chloro and methoxy substituents, which confer unique chemical and biological properties. Its structural complexity allows for diverse reactivity patterns, making it a valuable scaffold for chemical synthesis and research.

This compound’s multifaceted utility and rich reactivity make it an intriguing subject for ongoing scientific exploration and practical applications.

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-13-18(23)8-7-16-21(13)25-19-9-10-26(11-17(19)22(16)28)12-20(27)24-14-3-5-15(29-2)6-4-14/h3-8H,9-12H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIQXUYHJQZEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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